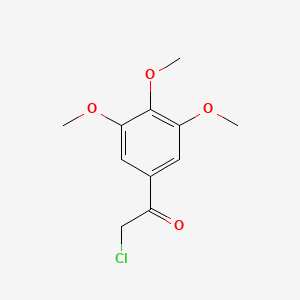

2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Beschreibung

2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a halogenated acetophenone derivative characterized by a chloro-substituted acetyl group attached to a 3,4,5-trimethoxyphenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as antitumor agents and heterocyclic derivatives. The trimethoxy groups on the aromatic ring enhance electron density, stabilizing intermediates via resonance, while the chloro group at the α-position facilitates nucleophilic substitution reactions, enabling further functionalization .

Eigenschaften

IUPAC Name |

2-chloro-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHRNFYXRQNMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509929 | |

| Record name | 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105905-64-4 | |

| Record name | 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves the chlorination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its role in the development of pharmaceutical agents targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, synthetic applications, and biological activity of 2-chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one can be contextualized by comparing it to analogous compounds:

Halogenated Acetophenone Derivatives

- It is a precursor for thiazole derivatives (e.g., compound 3 in ) and pyrimidine-thiazole hybrids. The bromine atom, being a better leaving group than chlorine, typically undergoes nucleophilic substitution at slower rates under similar conditions due to its larger atomic size and weaker bond dissociation energy .

2-[Bromo(4-pyridyl)]-1-(3,4,5-trimethoxyphenyl)ethan-1-one (7) :

This derivative (38% yield) incorporates a pyridyl-bromo substituent, expanding its utility in electrophilic reactions. The pyridyl group introduces nitrogen-based coordination sites, enabling metal complexation or hydrogen bonding, which are absent in the parent chloro compound .2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one (CAS 1214377-17-9) :

The difluoromethoxy group in this analog is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the trimethoxy substitution. This difference alters reactivity in electrophilic aromatic substitution and impacts solubility due to increased polarity .

Non-Halogenated Analogs

1-(3,4,5-Trimethoxyphenyl)ethan-1-one :

Lacking the α-chloro substituent, this compound is less reactive in nucleophilic substitutions. It is primarily used in chalcone synthesis (e.g., compound 4a in ) and enamine formation (e.g., compound II in ). The absence of a leaving group limits its utility in cross-coupling reactions .1-(3-Chloro-2-hydroxyphenyl)ethan-1-one (CAS 3226-34-4) : The hydroxyl group on the aromatic ring enables hydrogen bonding, enhancing aqueous solubility compared to the trimethoxy analog. However, the chloro substituent at the ortho position may sterically hinder reactions at the acetyl group .

Biologische Aktivität

2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and a trimethoxyphenyl moiety, which are significant for its biological activity. The presence of multiple methoxy groups enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one is attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activities and influence cellular signaling pathways. The specific mechanisms remain under investigation, but studies suggest it may act as an inhibitor of certain kinases involved in cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one exhibits significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

Table 1 summarizes the growth inhibitory effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.6 | Apoptosis induction via p53 activation |

| HCT116 | 3.8 | Cell cycle arrest at G2/M phase |

| HeLa | 4.5 | Disruption of microtubule dynamics |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest moderate activity against several bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of 2-Chloro-1-(3,4,5-trimethoxyphenyl)ethan-1-one on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant apoptosis markers observed in treated cells.

- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which the compound exerts its anticancer effects. Findings indicated that it may enhance p53 expression and trigger downstream apoptotic pathways, leading to increased cell death in malignant cells.

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Assays : Various assays have confirmed cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 2.6 µM to 4.5 µM.

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to key targets involved in cancer progression, supporting experimental findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.